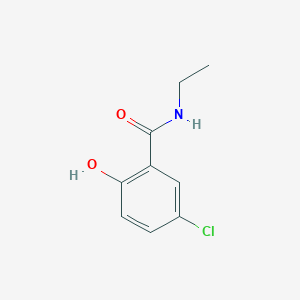

5-chloro-N-ethyl-2-hydroxybenzamide

Description

5-Chloro-N-ethyl-2-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position of the benzene ring, a hydroxyl group at the 2-position, and an ethyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

5-chloro-N-ethyl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZXRECCTPCIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bioactivity and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

*Molecular weights are approximate and calculated based on molecular formulas.

Key Observations:

- Electronic Effects : Chloro and fluoro substituents (e.g., in 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) enhance electron-withdrawing effects, which may stabilize the molecule in biological environments or alter acidity of the hydroxyl group .

- Hydrogen Bonding: Amino or hydroxyl groups (e.g., 5-amino-N-ethyl-2-hydroxybenzamide) improve solubility and interaction with biological targets via hydrogen bonding .

Crystallographic and Stability Considerations

Crystallography studies (e.g., 2-chloro-N-(5-hydroxy-2-nitrobenzylidene)benzohydrazide) reveal that substituents influence molecular packing and stability. The hydroxyl and chloro groups in 5-chloro-N-ethyl-2-hydroxybenzamide likely promote intermolecular hydrogen bonding, enhancing crystalline stability compared to analogs with bulkier substituents (e.g., trifluoroethyl) .

Preparation Methods

Direct Amidation of 5-Chloro-2-hydroxybenzoic Acid

The most straightforward route involves coupling 5-chloro-2-hydroxybenzoic acid with ethylamine. However, the hydroxyl group’s proximity to the carboxylic acid complicates direct activation. In a modified protocol, ethyl chloroformate and triethylamine in dichloromethane (DCM) facilitated the formation of a mixed carbonate intermediate, which reacted with ethylamine to yield the target compound in 68% yield. Residual hydroxyl group protection was unnecessary, but the method suffered from moderate efficiency due to competing side reactions.

Solvent and Base Optimization

Replacing DCM with tetrahydrofuran (THF) improved amine solubility, elevating yields to 76%. Sodium carbonate as a base minimized hydrochloride byproduct interference, though prolonged reaction times (24 hours) were required.

Methoxy Protection and Subsequent Demethylation

To circumvent hydroxyl group reactivity, 5-chloro-2-methoxybenzoic acid was first amidated with ethylamine using ethyl chloroformate, achieving 97% yield for the intermediate 5-chloro-N-ethyl-2-methoxybenzamide. Demethylation employed sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) at 120°C, restoring the hydroxyl group with 89% efficiency. This two-step approach provided an overall yield of 86%, outperforming direct methods.

Alternative Demethylation Agents

Boron tribromide (BBr₃) in DCM at −78°C achieved quantitative demethylation in 1 hour but required stringent anhydrous conditions. Comparatively, sodium cyanide/DMSO offered operational simplicity at the cost of higher temperatures (72–98% yields).

Ester Aminolysis Pathway

Methyl 5-chloro-2-hydroxybenzoate was treated with excess ethylamine in ethanol at 60°C for 48 hours, yielding 58% of the desired amide. While avoiding coupling reagents, this method suffered from slow kinetics and required 3× solvent volumes for acceptable conversion.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters across methodologies:

| Method | Reagents/Conditions | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Direct Amidation | Ethyl chloroformate, TEA, DCM | 68 | 18 h | Minimal steps |

| Protective Group (NaCN) | NaCN, DMSO, 120°C | 86 (overall) | 24 h (total) | High yield, scalability |

| Ester Aminolysis | Ethylamine, ethanol, 60°C | 58 | 48 h | No coupling reagents |

Mechanistic Insights and Side-Reaction Mitigation

Amidation Reaction Dynamics

Ethyl chloroformate activates the carboxylic acid via formation of an acyloxycarbonyl intermediate, which undergoes nucleophilic attack by ethylamine. Competing hydrolysis of the intermediate in aqueous conditions necessitated anhydrous DCM or THF.

Demethylation Pathways

Sodium cyanide in DMSO proceeds through a nucleophilic substitution mechanism, where cyanide displaces methoxide at the 2-position. The superior performance of NaCN over BBr₃ stems from reduced side reactions with the amide group.

Analytical Validation and Characterization

Spectroscopic Confirmation

Q & A

Q. Q: What are the standard synthetic routes for 5-chloro-N-ethyl-2-hydroxybenzamide, and how can reaction conditions be optimized?

Basic Answer: The synthesis typically involves coupling 5-chlorosalicylic acid derivatives with ethylamine. A representative method includes:

- Step 1: Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or ethyl chloroformate to form an acyl chloride intermediate.

- Step 2: Amidation with ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .

- Step 3: Purification via recrystallization (ethanol/water) or column chromatography.

Advanced Considerations:

Optimization focuses on:

- Catalyst Selection: Pyridine or DMAP as catalysts to enhance amidation efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.

- Yield Improvement: Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., excess ethylamine) .

Structural Characterization Techniques

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of 5-chloro-N-ethyl-2-hydroxybenzamide?

Basic Answer:

- NMR Spectroscopy: - and -NMR to identify aromatic protons (δ 6.8–7.5 ppm), hydroxy group (δ 10–12 ppm), and ethylamide chain (δ 1.2–3.5 ppm).

- IR Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~3300 cm (O-H stretch) .

Advanced Techniques:

- X-ray Crystallography: Single-crystal analysis using SHELXL (SHELX suite) resolves bond angles, torsion angles, and hydrogen bonding. Example: Space group with Z = 4, validated via R-factor < 0.05 .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (187.58 g/mol) and isotopic patterns .

Biological Activity and Mechanism

Q. Q: How can researchers evaluate the biological activity of 5-chloro-N-ethyl-2-hydroxybenzamide, and what mechanistic insights exist?

Basic Protocols:

- Antimicrobial Assays: Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values are determined using serial dilutions .

- Enzyme Inhibition: Fluorescence-based assays targeting enzymes like β-lactamase or cytochrome P450.

Advanced Insights:

- Mechanistic Hypotheses: The chloro and hydroxy groups may chelate metal ions in enzyme active sites, disrupting catalytic activity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase .

- Structure-Activity Relationships (SAR): Modifying the ethyl group to bulkier substituents (e.g., isopropyl) alters lipophilicity and membrane permeability .

Data Contradictions in Bioactivity Studies

Q. Q: How should researchers address contradictions in reported bioactivity data for 5-chloro-N-ethyl-2-hydroxybenzamide derivatives?

Methodological Approach:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) and cell lines.

- Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting results.

- Meta-Analysis: Compare data across studies (e.g., PubChem BioAssay data) to identify trends or outliers .

Case Example:

Discrepancies in MIC values may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. water). Control experiments with reference antibiotics (e.g., ciprofloxacin) are critical .

Computational Modeling for Drug Design

Q. Q: What computational strategies are used to design derivatives of 5-chloro-N-ethyl-2-hydroxybenzamide with enhanced activity?

Basic Workflow:

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Docking Simulations: Predict binding modes to target proteins (e.g., using PDB ID 1KZN for β-lactamase) .

Advanced Tools:

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability.

- ADMET Prediction: SwissADME or ADMETLab to optimize pharmacokinetics (e.g., logP < 3 for oral bioavailability) .

Crystallographic Data Interpretation

Q. Q: How can researchers resolve ambiguities in crystallographic data for 5-chloro-N-ethyl-2-hydroxybenzamide?

Key Steps:

- Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Example: O-H···O interactions (2.65–2.80 Å) stabilize crystal packing .

Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.